molecular formula C8H17ClN2O B1286627 N,N-dimethylpiperidine-4-carboxamide hydrochloride CAS No. 6270-42-4

N,N-dimethylpiperidine-4-carboxamide hydrochloride

Cat. No.: B1286627
CAS No.: 6270-42-4
M. Wt: 192.68 g/mol
InChI Key: AQEDPORECJZBIA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Name : N,N-Dimethyl-4-piperidinecarboxamide hydrochloride.
CAS Registry Number : 6270-42-4.
Synonyms :

  • 4-(Dimethylcarbamoyl)piperidinium chloride.
  • Piperidine-4-carboxylic acid dimethylamide hydrochloride.
    Molecular Formula : C₈H₁₇ClN₂O.
    Molecular Weight : 192.69 g/mol.

The compound’s nomenclature reflects its structural features: a piperidine ring substituted at the 4-position with a carboxamide group, where the amide nitrogen is dimethylated, and a hydrochloride salt.

Molecular Structure and Physicochemical Properties

Structural Features :

  • Piperidine Ring : A six-membered saturated heterocycle with one nitrogen atom.
  • Carboxamide Group : Positioned at the 4-carbon of the piperidine ring, with dimethyl substitution on the amide nitrogen.
  • Hydrochloride Salt : Enhances solubility and stability.

Physicochemical Properties :

Property Value Source
Melting Point 145–146°C
Solubility Soluble in polar solvents
Stability Hygroscopic; store at 4°C
pKa ~10.1 (amine protonation)

The hydrochloride salt form improves aqueous solubility, making it suitable for reactions in polar media. The planar carboxamide group facilitates hydrogen bonding, influencing its reactivity in synthesis.

Relevance and Applications in Chemical Research

Role in Organic Synthesis :

  • Building Block : Used to synthesize complex molecules, including kinase inhibitors and senescence-inducing agents. For example, it serves as a precursor in the development of anaplastic lymphoma kinase (ALK) inhibitors, where its piperidine scaffold optimizes target binding.
  • Intermediate : Key in constructing PROTACs (proteolysis-targeting chimeras), leveraging its amine group for conjugation.

Pharmaceutical Applications :

  • Anticancer Research : Derivatives of N,N-dimethylpiperidine-4-carboxamide induce senescence in melanoma cells by modulating cellular morphology and proliferation pathways. For instance, compound 54 (a derivative) demonstrated an IC₅₀ of 0.03 μM in A375 melanoma cells.
  • Kinase Inhibition : Structural analogs show selectivity for ALK over insulin-like growth factor 1 receptor (IGF1R), attributed to the piperidine-carboxamide moiety’s interaction with hydrophobic kinase pockets.

Case Study : In a 2021 study, piperidine-3-carboxamide derivatives were synthesized from N,N-dimethylpiperidine-4-carboxamide hydrochloride. These compounds induced senescence in melanoma cells via morphological changes (e.g., enlarged nuclei) and suppressed tumor growth in vitro.

Properties

IUPAC Name

N,N-dimethylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEDPORECJZBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600863
Record name N,N-Dimethylpiperidine-4-carboxamide--hydrogen chloride (1/1)
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Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-42-4
Record name 6270-42-4
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Record name N,N-Dimethylpiperidine-4-carboxamide--hydrogen chloride (1/1)
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Record name N,N-dimethylpiperidine-4-carboxamide hydrochloride
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Preparation Methods

Starting Materials and Intermediates

  • 4-Piperidone Hydrochloride Hydrate : A common intermediate in synthesizing N,N-dimethylpiperidine-4-carboxamide hydrochloride is 4-piperidone hydrochloride hydrate. It can be prepared from N-carbethoxy-4-piperidone through etherification and hydrolysis steps, followed by acid treatment to form the hydrochloride salt.

  • N-Carbethoxy-4-piperidone : This compound undergoes etherification with trimethyl orthoformate in the presence of an acid catalyst to form N-carbethoxy-4,4-dimethoxypiperidine, which is then hydrolyzed and reacted with hydrochloric acid to yield 4-piperidone hydrochloride hydrate.

Etherification and Hydrolysis

  • Etherification : N-Carbethoxy-4-piperidone is reacted with trimethyl orthoformate in a fluid medium (e.g., methanol) at 25–40 °C with an acid catalyst like p-toluene sulphonic acid (PTSA) to form N-carbethoxy-4,4-dimethoxypiperidine.

  • Hydrolysis : The N-carbethoxy-4,4-dimethoxypiperidine is hydrolyzed using a base such as potassium hydroxide at 65–85 °C for approximately 25–35 hours to obtain 4,4-dimethoxypiperidine.

Formation of 4-Piperidone Hydrochloride Hydrate

  • The 4,4-dimethoxypiperidine intermediate is reacted with concentrated hydrochloric acid at 5–10 °C for 90–120 minutes, followed by heating to 65–85 °C to afford 4-piperidone hydrochloride hydrate with high purity and yield.

Conversion to this compound

Though direct preparation details of this compound are less commonly reported in isolation, related literature indicates the following general approach:

  • Amide Formation : The carboxylic acid or activated acid derivative of piperidine-4-carboxylic acid is reacted with dimethylamine or N,N-dimethylamine derivatives to form the N,N-dimethylpiperidine-4-carboxamide.

  • Salt Formation : The free base amide is then converted into its hydrochloride salt by treatment with hydrochloric acid under controlled temperature conditions.

This approach is supported by synthetic strategies used in medicinal chemistry, where N,N-dimethylpiperidine-4-carboxamide serves as a key intermediate for further functionalization.

Experimental Data and Process Parameters

Step Reagents & Conditions Temperature (°C) Time Yield (%) Purity (%) Notes
Etherification of N-Carbethoxy-4-piperidone Trimethyl orthoformate, PTSA, methanol 25–40 (initial), then 62–64 (reaction) 60 min + 15 min hold Not specified High Acid catalyst added in portions; exothermic reaction controlled by cooling
Hydrolysis of N-Carbethoxy-4,4-dimethoxypiperidine Potassium hydroxide (KOH) 65–85 (optimum ~77) 25–35 hours (optimum ~32) ~70.65% 97.23% (GC) Base selection critical; reaction monitored by GC for completion
Conversion to 4-Piperidone HCl Hydrate Concentrated HCl 5–10 (addition), then 65–85 (optimum 75) 90–120 min (addition), 15–30 min hold + further heating High High purity Controlled addition to avoid side reactions; temperature ramping essential

Research Findings and Optimization Notes

  • The process described in patent WO2022195497A1 highlights a simple, economical, and environmentally friendly method for preparing 4-piperidone hydrochloride hydrate, a crucial intermediate for this compound synthesis.

  • Acid catalysts such as p-toluene sulphonic acid (PTSA) are preferred for etherification due to their efficiency and manageable reaction conditions.

  • Base choice during hydrolysis significantly affects yield and purity. Potassium hydroxide is favored for optimal results.

  • Temperature control during acid treatment is critical to prevent decomposition and ensure high purity.

  • The overall process improves upon traditional methods that use toxic reagents and suffer from low yields and purities.

Additional Synthetic Context from Related Compounds

  • In medicinal chemistry research, N,N-dimethylpiperidine-4-carboxamide derivatives are synthesized by condensation of corresponding acid derivatives with dimethylamine, followed by purification steps including recrystallization and salt formation.

  • The compound is often used as an intermediate in Pd-catalyzed C–N bond formation and other coupling reactions, indicating the importance of obtaining high-purity hydrochloride salts for downstream applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethylpiperidine-4-carboxamide hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced forms, depending on the reducing agents used.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of N,N-dimethylpiperidine-4-carboxamide.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Building Block: N,N-dimethylpiperidine-4-carboxamide hydrochloride is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It is used in catalytic reactions to facilitate the formation of desired products.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand its interactions with biological molecules.

    Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes.

Medicine:

    Drug Development: this compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Pharmacological Studies: It is used in pharmacological studies to evaluate its effects on various biological systems.

Industry:

    Chemical Manufacturing: The compound is used in the manufacturing of various chemicals and intermediates.

    Material Science:

Mechanism of Action

Molecular Targets and Pathways:

    Binding Sites: N,N-dimethylpiperidine-4-carboxamide hydrochloride interacts with specific binding sites on target molecules.

    Pathways: The compound can modulate various biochemical pathways, leading to its observed effects.

Mechanism:

    Interaction with Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptor Binding: It can bind to receptors on cell surfaces, triggering a cascade of intracellular events.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

N,N-Diethylpiperidine-4-carboxamide Hydrochloride (Compound 2ax)
  • Structure : The dimethylamine group is replaced with diethylamine.
  • Synthesis : Yielded 50% under similar conditions, suggesting diethylamine may offer better reaction efficiency compared to dimethylamine .
N-Phenylpiperidine-4-carboxamide Hydrochloride (Compound 2av)
  • Structure : Features a phenyl group instead of dimethylamine.
  • Synthesis : Achieved a higher yield (79% ), possibly due to the aromatic amine’s reactivity in coupling reactions .
  • Applications : The aromatic moiety may confer affinity for hydrophobic binding pockets in biological targets, making it relevant in drug discovery.

Modifications on the Piperidine Ring

4-Methyl-N,N-dimethylpiperidine-4-carboxamide Hydrochloride (CAS 1361114-96-6)
  • Structure : Incorporates a methyl group at the 4-position of the piperidine ring.
1-Acetyl-N,N-dimethylpiperidine-4-carboxamide
  • Structure : An acetyl group is added to the piperidine nitrogen.
  • Stability : The acetyl group may enhance metabolic stability by reducing oxidation susceptibility at the nitrogen site .

Substituent Variations on the Benzyl Group

N-(3,4-Dimethylbenzyl)-4-methylpiperidine-4-carboxamide Hydrochloride
  • Structure : Includes a 3,4-dimethylbenzyl substituent.
  • Properties : The aromatic substituent could enhance interactions with aromatic residues in enzyme active sites, though solubility may decrease due to hydrophobicity .

Comparative Data Tables

Table 2: Physicochemical and Application Insights

Compound Name LogP (Predicted) Solubility (Water) Potential Applications
N,N-Dimethylpiperidine-4-carboxamide HCl ~0.5 Moderate Pharmaceutical intermediates
N,N-Diethylpiperidine-4-carboxamide HCl ~1.2 Low Agrochemical research
N-(3,4-Dimethylbenzyl) derivative ~2.8 Very Low Enzyme inhibition studies

Research Findings and Gaps

  • Synthetic Efficiency : Diethyl and phenyl derivatives show higher yields (50–79%) compared to the dimethyl variant (43%), highlighting the role of amine nucleophilicity in coupling reactions .
  • Biological Relevance: While ansofaxine hydrochloride (a related piperidine derivative) demonstrates immunomodulatory effects on CD8+ T cells , direct data on N,N-dimethylpiperidine-4-carboxamide hydrochloride’s bioactivity are absent.
  • Safety and Toxicology: Limited data exist for most compounds. For example, 4-(diphenylmethoxy)piperidine hydrochloride lacks documented toxicity values, underscoring the need for comprehensive safety profiling .

Biological Activity

N,N-Dimethylpiperidine-4-carboxamide hydrochloride (also known as N,N-dimethylpiperidine-4-carboxamide HCl) is a compound of significant interest in pharmacological research due to its structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on various aspects such as antimicrobial properties, anticancer effects, neuroprotective capabilities, and its role in pain management.

Chemical Structure and Properties

This compound has a molecular formula of C8_8H17_{17}ClN2_2O and a molecular weight of approximately 192.69 g/mol. The compound features a piperidine ring, which contributes to its unique properties and potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of piperidine carboxamides, including this compound, exhibit antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial strains, suggesting their potential as candidates for the development of new antimicrobial agents.

Key Findings:

  • In vitro Studies: Various studies have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Mechanism of Action: The exact mechanism remains under investigation, but it is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

This compound has been explored for its anticancer potential, particularly through its derivatives. Research has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

Case Studies:

  • Cytotoxicity Assays: In vitro assays have revealed that certain derivatives can significantly reduce the viability of cancer cells, such as those from lung and breast cancers.
  • Mechanisms: The compounds may inhibit key signaling pathways involved in cancer cell survival and proliferation, including the ERK5 pathway.
StudyCancer TypeResult
Lung CancerInduced apoptosis in 70% of tested cell lines
Breast CancerReduced cell proliferation by 60%

Neuroprotective Effects

The neuroprotective properties of this compound have garnered attention, particularly concerning neurodegenerative diseases like Alzheimer’s disease.

Research Insights:

  • Animal Models: Studies involving animal models have shown that this compound can improve cognitive function and reduce neuroinflammation.
  • Biochemical Analysis: Neurochemical assessments indicate alterations in neurotransmitter levels, suggesting a mechanism involving modulation of cholinergic systems.

Analgesic Properties

The analgesic potential of this compound is also noteworthy. Clinical trials have investigated its efficacy in pain management therapies.

Clinical Findings:

  • Pain Relief: Patients reported significant reductions in pain scores during trials.
  • Safety Profile: The compound exhibited a favorable safety profile with minimal side effects compared to traditional analgesics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N-dimethylpiperidine-4-carboxamide hydrochloride?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-piperidinecarboxamide with methylating agents (e.g., methyl iodide) under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Purification via recrystallization or column chromatography is critical to isolate the product .
  • Key considerations : Monitor reaction pH to avoid over-alkylation and validate purity using HPLC or NMR. For analogs, substituent steric effects may influence yield .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Use X-ray crystallography (for crystalline derivatives) to resolve bond angles and stereochemistry .
  • Complementary techniques:

  • 1H/13C NMR : Verify methyl group integration (~δ 2.2–3.0 ppm for N-CH3) and absence of unreacted intermediates.
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 189.1 for the free base) .

Q. What are the primary biological targets investigated for this compound?

  • Piperidine derivatives often target GPCRs (e.g., opioid or dopamine receptors) and enzymes (e.g., kinases, cholinesterases). For N,N-dimethyl analogs, focus on acetylcholine esterase inhibition or σ-receptor modulation, supported by docking studies .
  • Experimental design : Use radioligand binding assays (e.g., [3H]-DTG for σ-receptors) with controls for non-specific binding .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinities be resolved?

  • Case example : If conflicting Ki values arise for σ-receptor binding:

Validate assay conditions (pH, temperature, and ion concentrations) to match physiological environments .

Check compound stability (e.g., via LC-MS) to rule out degradation during experiments .

Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization) to identify methodological biases .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Approach :

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -F) at the 4-position to reduce cytochrome P450-mediated oxidation .
  • Prodrug design : Mask the carboxamide group with ester linkages to enhance bioavailability .
    • Validation : Use liver microsome assays and LC-MS/MS to track metabolite formation .

Q. How does solvent polarity affect the compound’s reactivity in substitution reactions?

  • Data-driven analysis : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen, favoring SN2 pathways. In contrast, non-polar solvents may stabilize carbocation intermediates, promoting SN1 mechanisms. Use kinetic studies (e.g., Eyring plots) to map solvent effects .

Q. What computational tools predict the compound’s environmental impact?

  • Methodology :

  • QSAR models : Estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for aquatic organisms).
  • Molecular dynamics : Simulate soil adsorption coefficients (Koc) based on hydrophobicity (logP ≈ 1.5) .
    • Validation : Compare predictions with experimental OECD 301/307 test results .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight207.7 g/mol (HCl salt)
LogP (octanol-water)~1.5 (calculated via ChemAxon)
pKa8.2 (amine), 2.1 (HCl counterion)
Solubility (H2O)>50 mg/mL (empirical, 25°C)

Table 2 : Common Analytical Challenges & Solutions

ChallengeSolution
Impurity detectionUse HILIC chromatography for polar byproducts
Low receptor binding signalOptimize radioligand concentration via Scatchard plots
Hydrolysis in aqueous mediaStabilize with citrate buffer (pH 4.0)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethylpiperidine-4-carboxamide hydrochloride
Reactant of Route 2
N,N-dimethylpiperidine-4-carboxamide hydrochloride

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